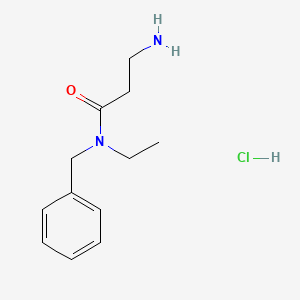

3-Amino-N-benzyl-N-ethylpropanamide hydrochloride

描述

3-Amino-N-benzyl-N-ethylpropanamide hydrochloride (CAS: 1220033-37-3) is a substituted propanamide hydrochloride salt with the molecular formula C₁₂H₁₉ClN₂O and a molecular weight of 242.75 g/mol . Structurally, it features a central propanamide backbone substituted with a benzyl group, an ethyl group, and an amino group. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. This compound is cataloged under MDL number MFCD13562060 and is often utilized as an intermediate in organic synthesis, particularly in the development of bioactive molecules .

属性

IUPAC Name |

3-amino-N-benzyl-N-ethylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.ClH/c1-2-14(12(15)8-9-13)10-11-6-4-3-5-7-11;/h3-7H,2,8-10,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEAUDMCEPJLTBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220033-37-3 | |

| Record name | Propanamide, 3-amino-N-ethyl-N-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220033-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Key Synthetic Steps

- Amide bond formation: Typically starts with a propanamide or related precursor.

- N-substitution: Introduction of benzyl and ethyl groups on the amide nitrogen, often via nucleophilic substitution or amine exchange reactions.

- Formation of hydrochloride salt: Treatment with hydrochloric acid to yield the hydrochloride salt.

Specific Preparation Methods

Amine Exchange Reaction with Benzylamine

A notable method involves the uncatalyzed amine exchange reaction where benzylamine is reacted with a 3-substituted propanamide intermediate under reflux conditions to introduce the N-benzyl group.

- Procedure:

- A mixture of 3-amino-propanamide derivative and benzylamine (approximately equimolar) is refluxed at 170–180°C for about 48 hours.

- Upon cooling, the product precipitates and is purified by recrystallization (e.g., benzene/toluene).

- Outcome: This method yields N-benzyl substituted propanamides with good yields (typically 73–81%) and high purity, as confirmed by melting point and spectroscopic data.

- Characterization: Thin-layer chromatography (TLC) monitors reaction progress; IR spectroscopy confirms functional groups; nuclear magnetic resonance (NMR) spectroscopy provides structural confirmation.

Amide Coupling Using Activated Carboxylic Acid Derivatives

Another approach involves coupling an amino acid or amino-propanamide derivative with benzylamine and ethylamine under activation conditions:

- Activation: Carboxylic acid groups are activated using reagents such as isobutyl chloroformate in the presence of a base (e.g., N-methylmorpholine) at low temperatures (-10°C to -15°C).

- Coupling: Benzylamine and ethylamine are added to the activated intermediate to form the amide bond.

- Methylation and Salt Formation: In some protocols, O-methylation or other functional group modifications precede hydrochloride salt formation by treatment with hydrochloric acid.

- Reaction conditions: Strict moisture control and inert atmosphere (nitrogen) are often required due to the sensitivity of intermediates.

- Purification: Organic layer washing, evaporation under reduced pressure, and recrystallization yield the final hydrochloride salt.

Direct Alkylation and Salt Formation

- The amino group on the propanamide can be alkylated directly with benzyl and ethyl halides or via reductive amination with benzaldehyde and ethylamine.

- The resulting tertiary amide is then converted to the hydrochloride salt by reaction with HCl in an appropriate solvent.

Analytical and Characterization Data

| Parameter | Observations/Values | Method/Notes |

|---|---|---|

| Molecular formula | C12H19ClN2O | Confirmed by elemental analysis and MS |

| Molecular weight | 242.74 g/mol | Calculated and experimentally confirmed |

| Melting point | Typically > 150°C (varies with purity and isomer) | Determined by melting point apparatus |

| IR Spectroscopy | -N-H stretch: 3390–3375 cm⁻¹ | Confirms amide and amino groups |

| Aromatic C-H stretch: 3169–3060 cm⁻¹ | Indicates benzyl group presence | |

| Carbonyl (amide I) stretch: 1647–1627 cm⁻¹ | Characteristic amide bond | |

| NMR Spectroscopy | δ values consistent with benzyl, ethyl, and propanamide moieties | ¹H and ¹³C NMR confirm structure |

| TLC Monitoring | Ethyl acetate solvent system, UV and staining visualization | Used to monitor reaction progress |

Research Findings and Optimization

- The uncatalyzed amine exchange method provides a straightforward route with high yields and minimal side reactions.

- Reaction times of approximately 48 hours under reflux are optimal for complete conversion.

- Purification by recrystallization ensures high purity suitable for pharmaceutical research.

- The hydrochloride salt form improves solubility, facilitating biological assays and further chemical modifications.

- Moisture-sensitive intermediates require inert atmosphere handling to prevent hydrolysis or side reactions.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Amine exchange with benzylamine | 3-amino-propanamide, benzylamine | Reflux 170–180°C, 48 h | 73–81 | Simple, uncatalyzed, good purity |

| Activated carboxylic acid coupling | Boc-protected amino acid, benzylamine, isobutyl chloroformate, base | -10°C to -15°C, inert atmosphere | Moderate to high | Requires moisture control, multi-step |

| Direct alkylation | Benzyl halide, ethyl halide, base | Room temp to reflux | Variable | May require purification, side reactions possible |

| Hydrochloride salt formation | HCl in solvent | Room temperature | Quantitative | Enhances solubility and stability |

化学反应分析

Types of Reactions

3-Amino-N-benzyl-N-ethylpropanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted amides.

科学研究应用

Medicinal Chemistry

1.1 Antioxidant Properties

Research indicates that derivatives of 3-amino compounds, including 3-amino-N-benzyl-N-ethylpropanamide hydrochloride, exhibit significant antioxidant activity. These compounds can scavenge free radicals, which are implicated in various diseases such as cancer and cardiovascular disorders. Studies have shown that certain analogs demonstrate high inhibition rates against DPPH radicals, suggesting potential therapeutic uses in neurodegenerative diseases and stroke prevention .

1.2 Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. It is utilized in the preparation of 3-aminopyrrolidine derivatives, which are known for their biological activity. The versatility of 3-amino compounds allows for modifications that can enhance efficacy against specific targets in drug development .

1.3 Neuropharmacology

In neuropharmacological studies, compounds similar to this compound have been investigated for their effects on neurotransmitter systems. They may influence pathways related to mood regulation and cognitive function, making them candidates for further exploration in treating neurological disorders .

Biochemical Applications

2.1 Enzyme Inhibition Studies

The compound has been explored for its potential as an enzyme inhibitor. Inhibitors derived from amine compounds can modulate enzyme activity involved in metabolic pathways, providing insights into disease mechanisms and therapeutic strategies .

2.2 Drug Delivery Systems

Research into drug delivery systems has identified amino compounds as effective carriers for targeted drug delivery. The structural properties of this compound allow it to form complexes with various drugs, enhancing their solubility and bioavailability .

Material Science

3.1 Polymer Synthesis

In material science, the compound is explored for its role in synthesizing novel polymers with specific properties. Its amine functionality can be utilized to create cross-linked networks that exhibit desirable mechanical and thermal properties, potentially leading to advancements in composite materials .

3.2 Surface Modification

The incorporation of 3-amino compounds into surface coatings has been studied to improve adhesion and durability of materials in various applications, including biomedical devices and industrial coatings .

Case Studies

作用机制

The mechanism of action of 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

Comparison with Similar Compounds

The following section compares 3-amino-N-benzyl-N-ethylpropanamide hydrochloride with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Key Differences and Research Findings

The 4-fluorophenyl variant (C₁₁H₁₄ClFN₂O) exhibits improved metabolic stability due to fluorine’s electronegativity, making it advantageous in drug design .

Solubility and Reactivity: Hydrochloride salts like 3-amino-N-methylpropanamide HCl (C₄H₁₁ClN₂O) show higher aqueous solubility than non-ionic analogs, facilitating their use in biological assays . Chlorinated analogs (e.g., 3-chloro-N,N-dimethylpropan-1-amine HCl) are more reactive in nucleophilic substitutions, serving as precursors for carbodiimide coupling agents .

Synthetic Utility: Compounds with bulky substituents (e.g., benzyl or 4-methoxybenzyl groups) require optimized reaction conditions. For example, highlights refluxing with tetraethylammonium chloride to achieve efficient halogen exchange in similar amines . The absence of aromatic groups in 3-amino-N-butyl-N-methylpropanamide HCl simplifies purification but limits its use in aromatic drug scaffolds .

Thermal Stability :

- Melting points (mp) vary significantly:

- Indole-containing analogs (e.g., ’s compound) exhibit higher mp (214–218°C) due to hydrogen bonding and π-π stacking .

- Chlorinated amines (e.g., 3-chloro-N,N-dimethylpropan-1-amine HCl) have lower mp (141–144°C), reflecting weaker crystal lattice interactions .

Research Implications

- Pharmaceutical Design : The benzyl-ethyl variant’s balance of hydrophobicity and solubility makes it a candidate for central nervous system (CNS) drug intermediates .

- Agrochemical Applications : Fluorinated derivatives (e.g., 4-fluorophenyl analog) are prioritized for pesticidal activity due to enhanced membrane permeability .

- Limitations : Aliphatic analogs (e.g., N-butyl-N-methyl) lack the structural complexity needed for targeted therapies but are cost-effective for bulk synthesis .

生物活性

3-Amino-N-benzyl-N-ethylpropanamide hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 242.74 g/mol. It is classified as an amide and is characterized by the presence of an amino group, a benzyl group, and an ethyl group attached to a propanamide backbone. This compound is typically encountered as a hydrochloride salt, which enhances its solubility in water and facilitates its use in various applications, particularly in pharmaceutical research and development .

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the amino group suggests potential interactions with receptor sites, possibly influencing neurotransmitter pathways or other signaling mechanisms.

Key Features:

- Amide Structure: The amide bond may facilitate interactions with proteins and enzymes.

- Amino Group: Potential for binding to neurotransmitter receptors, influencing synaptic transmission.

- Benzyl Group: This moiety can enhance lipophilicity, potentially aiding in membrane permeability.

Pharmacological Studies

Research indicates that compounds similar to this compound exhibit significant pharmacological activities. For instance, studies have shown that related compounds can modulate receptor activity, including nicotinic acetylcholine receptors (nAChRs), which are crucial in neuronal signaling .

Table 1: Comparison of Related Compounds

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| 3-Amino-N-benzyl-N-ethylpropanamide HCl | C12H19ClN2O | Potential nAChR modulation |

| N-Benzyl-N-ethylpropionamide | C12H17N | Lacks amino group; different biological activity |

| N,N-Diethylbenzamide | C12H17N | No amino group; primarily used as solvent |

Study on Receptor Interaction

In a study examining the interaction of similar compounds with nAChRs, it was found that certain derivatives could enhance or inhibit cholinergic signals. This suggests that this compound may also possess modulating effects on these receptors .

Experimental Design:

- Method: Binding assays were conducted using isolated nAChRs.

- Results: Compounds demonstrated varying degrees of agonistic and antagonistic properties.

In Vivo Studies

In vivo studies using animal models have shown that compounds structurally related to this compound can affect inflammatory responses. For example, selective antagonists targeting specific receptors reduced inflammation in models of colitis .

Findings:

- Inflammation Reduction: Compounds exhibited significant reduction in tissue damage and neutrophil infiltration when administered in models of induced colitis.

- Mechanism: The modulation of receptor activity was implicated in these protective effects.

常见问题

Q. Table 1. Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 381.4 g/mol (C21H28N2•2HCl) | |

| UV-Vis λmax | 255 nm (in ethanol) | |

| Storage Stability | ≥5 years at -20°C | |

| Purity (HPLC) | ≥98% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。